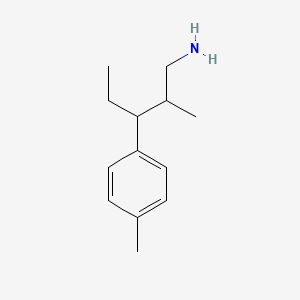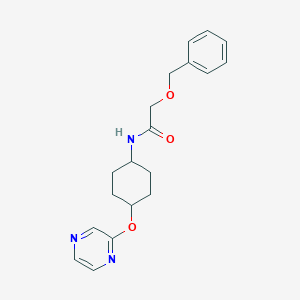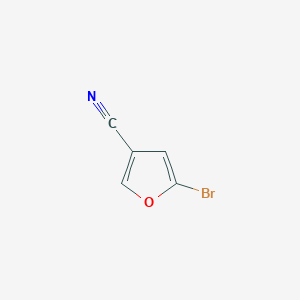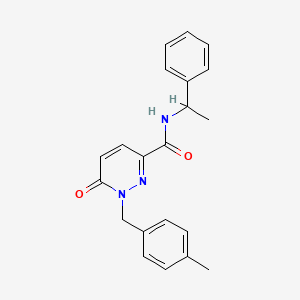
2-Methyl-3-(4-methylphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-methylphenyl)pentan-1-amine, also known as 4-MPD, is a psychoactive substance that belongs to the class of substituted cathinones. It is a synthetic compound that is structurally similar to other stimulants such as amphetamines and cathinones. The chemical formula for 4-MPD is C13H21N, and it has a molecular weight of 191.32 g/mol.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-3-(4-methylphenyl)pentan-1-amine in lab experiments is that it is relatively easy to synthesize and purify. It is also structurally similar to other stimulants, which makes it a useful tool for studying the pharmacological effects of this class of compounds. However, one limitation is that its psychoactive effects may make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for research on 2-Methyl-3-(4-methylphenyl)pentan-1-amine. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another area of interest is its potential use as a tool for studying the dopamine and norepinephrine systems in the brain. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body.
Synthesis Methods
The synthesis of 2-Methyl-3-(4-methylphenyl)pentan-1-amine involves the reaction of 4-methylpropiophenone with methylamine and cyclopentylamine. The process is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using chromatography techniques. The yield of the synthesis process is typically around 50-60%.
Scientific Research Applications
2-Methyl-3-(4-methylphenyl)pentan-1-amine has been the subject of several scientific studies due to its potential pharmacological effects. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants. It increases the release of dopamine and norepinephrine in the brain, which leads to feelings of euphoria, increased alertness, and enhanced cognitive function. It also increases heart rate, blood pressure, and body temperature.
properties
IUPAC Name |
2-methyl-3-(4-methylphenyl)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13H,4,9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXPPLQEKHEZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2533649.png)
![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2533651.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2533656.png)
![Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2533657.png)
![2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol](/img/structure/B2533658.png)



![3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid](/img/structure/B2533663.png)

